[1-(6-Bromoquinazolin-2-yl)piperidin-3-yl]methanol [1-(6-Bromoquinazolin-2-yl)piperidin-3-yl]methanol
Brand Name: Vulcanchem
CAS No.: 2415623-38-8
VCID: VC4718814
InChI: InChI=1S/C14H16BrN3O/c15-12-3-4-13-11(6-12)7-16-14(17-13)18-5-1-2-10(8-18)9-19/h3-4,6-7,10,19H,1-2,5,8-9H2
SMILES: C1CC(CN(C1)C2=NC=C3C=C(C=CC3=N2)Br)CO
Molecular Formula: C14H16BrN3O
Molecular Weight: 322.206

[1-(6-Bromoquinazolin-2-yl)piperidin-3-yl]methanol

CAS No.: 2415623-38-8

Cat. No.: VC4718814

Molecular Formula: C14H16BrN3O

Molecular Weight: 322.206

* For research use only. Not for human or veterinary use.

[1-(6-Bromoquinazolin-2-yl)piperidin-3-yl]methanol - 2415623-38-8

Specification

CAS No. 2415623-38-8
Molecular Formula C14H16BrN3O
Molecular Weight 322.206
IUPAC Name [1-(6-bromoquinazolin-2-yl)piperidin-3-yl]methanol
Standard InChI InChI=1S/C14H16BrN3O/c15-12-3-4-13-11(6-12)7-16-14(17-13)18-5-1-2-10(8-18)9-19/h3-4,6-7,10,19H,1-2,5,8-9H2
Standard InChI Key OZDRBIQBOMOOFY-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C2=NC=C3C=C(C=CC3=N2)Br)CO

Introduction

[1-(6-Bromoquinazolin-2-yl)piperidin-3-yl]methanol is a derivative of quinazoline, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered significant attention in medicinal chemistry and pharmacology due to its potential applications in drug development. Its molecular formula is not explicitly provided in the available literature, but it has a molecular weight of approximately 272.12 g/mol.

Synthesis Steps:

  • Bromination of Quinazoline Derivatives: This step involves the introduction of a bromo group into the quinazoline ring, typically at the 6-position.

  • Introduction of Piperidine: Piperidine is introduced at the 3-position of the bromoquinazoline derivative.

  • Methanol Addition: Methanol is added to form the final product, [1-(6-Bromoquinazolin-2-yl)piperidin-3-yl]methanol.

Biological Activities and Potential Applications

[1-(6-Bromoquinazolin-2-yl)piperidin-3-yl]methanol is of interest due to its potential biological activities, particularly as an inhibitor in various signaling pathways. The bromo group enhances its reactivity and interactions with biological targets. This compound may act on multiple targets within cancer cells, potentially leading to apoptosis or cell cycle arrest.

Potential Applications:

  • Anticancer Studies: The compound's ability to interact with biological targets such as enzymes or receptors makes it a candidate for anticancer research.

  • Drug Development: Modifications to existing chemical frameworks like quinazoline derivatives can lead to novel therapeutic candidates with significant biological activity.

Research Findings and Future Directions

Research on [1-(6-Bromoquinazolin-2-yl)piperidin-3-yl]methanol is ongoing, with studies focusing on its synthesis, characterization, and biological evaluation. The compound's unique structure positions it as a candidate for various scientific investigations, particularly in the context of drug development. Future research should focus on optimizing synthesis conditions and evaluating its efficacy in biological assays to fully explore its therapeutic potential.

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